molecular formula C20H17N3O2S2 B2514233 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide CAS No. 863511-98-2

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2514233
CAS RN: 863511-98-2
M. Wt: 395.5
InChI Key: NHKFQJDNZYVPMZ-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, commonly known as PTENi, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTENi is a small molecule inhibitor that targets the phosphatase and tensin homolog (PTEN) protein, which plays a crucial role in regulating cell growth, proliferation, and survival.

Scientific Research Applications

Chemistry and Biological Activity

The compound N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide belongs to a broader class of phenothiazine derivatives, which have been studied for various biological activities. Modifications of phenothiazine, including various substituents like naphthalene, have led to compounds with significant antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological properties. These activities result from the interactions of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, which allow penetration through biological membranes. The detailed mechanisms of action and biological applications have been explored using cell lines, bacteria, viruses, parasites, and animal models (Pluta, Morak-Młodawska, & Jeleń, 2011).

Therapeutic Applications and Drug Development

Recent studies have highlighted the primary sulfonamide moiety, present in this compound, as a critical feature in clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. The structural motif of sulfonamides has been the focus of numerous patents and scientific literature, aiming to develop novel drugs with improved efficacy and safety profiles. Sulfonamides have been investigated for their potential in treating various diseases, including cancer, glaucoma, and inflammatory conditions, showing the versatility and importance of the sulfonamide group in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications

Besides therapeutic uses, sulfonamide derivatives, including this compound, have been researched for environmental applications. This includes the study of microbial degradation pathways of polyfluoroalkyl chemicals, which are structurally related to sulfonamide compounds. Understanding the biodegradation mechanisms of these substances is crucial for assessing their environmental fate, potential to form persistent pollutants, and strategies for mitigating their impact on ecosystems (Liu & Avendaño, 2013).

Safety and Hazards

The safety and hazards of a specific thiazole compound can vary greatly. For example, 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid has hazard statements H302 - H318, which means it is harmful if swallowed and causes serious eye damage .

Future Directions

Thiazole compounds have been the subject of much research due to their diverse biological activities. Future research may continue to explore the potential of thiazole compounds in various therapeutic applications .

properties

IUPAC Name

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c24-27(25,19-8-7-15-4-1-2-5-16(15)12-19)22-11-9-18-14-26-20(23-18)17-6-3-10-21-13-17/h1-8,10,12-14,22H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKFQJDNZYVPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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